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Compound of Interest

Compound Name: D-(+)-Trehalose-d14

Cat. No.: B12412086

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of D-(+)-Trehalose-
d14 as an internal standard in plant metabolomics studies. The protocols detailed below are
designed for accurate quantification of endogenous trehalose and for conducting metabolic flux
analysis to understand its role in various physiological and stress-response pathways.

Introduction to D-(+)-Trehalose-d14 in Plant
Metabolomics

D-(+)-Trehalose is a non-reducing disaccharide that plays a crucial role in plant growth,
development, and stress tolerance. Its precursor, trehalose-6-phosphate (T6P), acts as a key
signaling molecule, integrating carbon metabolism with growth and developmental processes.
[1][2] Given its low abundance in most plant tissues, accurate quantification of trehalose is
essential for understanding its metabolic and signaling functions.[1]

D-(+)-Trehalose-d14 is a stable isotope-labeled form of trehalose, where 14 hydrogen atoms
have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard
for mass spectrometry-based quantification methods, such as liquid chromatography-tandem
mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for the
correction of variability during sample preparation and analysis, leading to highly accurate and
precise quantification of endogenous trehalose through isotope dilution mass spectrometry.[3]

[4]
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Applications of D-(+)-Trehalose-d14

¢ Absolute Quantification of Endogenous Trehalose: D-(+)-Trehalose-d14 is primarily used as
an internal standard for the accurate determination of trehalose concentrations in various
plant tissues, including leaves, roots, seeds, and flowers.[3][4] This is critical for studying the
changes in trehalose levels in response to genetic modifications or environmental stresses.

o Metabolic Flux Analysis: By supplying labeled precursors and tracking the incorporation of
isotopes into trehalose, researchers can elucidate the dynamics of trehalose biosynthesis
and its contribution to metabolic pathways under different conditions.[5][6][7]

» Validation of Analytical Methods: D-(+)-Trehalose-d14 is essential for validating the
accuracy, precision, and recovery of analytical methods developed for trehalose
quantification in complex plant matrices.

Trehalose Signaling Pathway in Plants

Trehalose metabolism and its signaling cascade are central to plant energy homeostasis. The
key components of this pathway are Trehalose-6-Phosphate Synthase (TPS), which
synthesizes T6P from glucose-6-phosphate and UDP-glucose, and Trehalose-6-Phosphate
Phosphatase (TPP), which dephosphorylates T6P to produce trehalose.[1][8][2][9] T6P itself is
a potent signaling molecule that inhibits the activity of the SNF1-related protein kinase 1
(SnRK1), a key sensor of energy deficit in plant cells.[1] By inhibiting SnRK1, T6P promotes
growth and biosynthetic processes when sugar availability is high.

dephosphorylated by TPP Trehalose

inhibits
SnRK1 (Energy Deficit Sensor) b Biﬁ;;x:eiis

\J

promotes Stress Response &
Autophagy

Glucose-6-Phosphate

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://isolife.nl/applications/internal-standards-in-metabolomics/
https://research-portal.uu.nl/files/1199045/SchluepmannPlantPhysiol2004.pdf
https://www.agilent.com/Library/technicaloverviews/Public/5991-3528EN.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784439/
https://www.researchgate.net/publication/305990310_A_liquid_chromatography-tandem_mass_spectrometry_assay_for_the_detection_and_quantification_of_trehalose_in_biological_samples
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3243345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC164535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3536965/
https://www.protocols.io/view/method-for-the-metabolic-profile-of-plant-tissues-ewov1y2dpvr2/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3243345/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Click to download full resolution via product page
Trehalose biosynthesis and its role in SnRK1 signaling.

Experimental Protocols

The following sections provide detailed protocols for the use of D-(+)-Trehalose-d14 in plant

metabolomics.

Experimental Workflow Overview

The general workflow for quantifying trehalose using D-(+)-Trehalose-d14 as an internal
standard involves several key steps from sample preparation to data analysis.
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Workflow for trehalose quantification using an internal standard.
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Protocol 1: Absolute Quantification of Trehalose using
LC-MSIMS

This protocol details the steps for quantifying endogenous trehalose in plant tissues using D-
(+)-Trehalose-d14.

Materials:

Plant tissue (e.g., Arabidopsis thaliana leaves)

e D-(+)-Trehalose-d14 (as a stock solution of known concentration, e.g., 1 mg/mL in water)
e Liquid nitrogen

¢ Pre-chilled mortar and pestle or cryo-grinder

o Extraction solvent: Methanol:Water:Chloroform (2.5:1:1, v/viv), pre-chilled to -20°C

e Microcentrifuge tubes

e Centrifuge (refrigerated)

o LC-MS/MS system with an electrospray ionization (ESI) source

Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
» Sample Collection and Homogenization:

o Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to
guench metabolic activity.[9]

o Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryo-
grinder.[9]

¢ Internal Standard Spiking and Metabolite Extraction:
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o Transfer the frozen powder to a pre-chilled microcentrifuge tube.

o Add a known amount of D-(+)-Trehalose-d14 internal standard solution. The amount
should be chosen to be in a similar range to the expected endogenous trehalose
concentration.

o Immediately add 1 mL of pre-chilled extraction solvent.

o Vortex vigorously for 1 minute.

[¢]

Incubate on ice for 15 minutes with intermittent vortexing.

e Phase Separation and Supernatant Collection:
o Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

o Carefully collect the upper agueous-methanolic phase containing polar metabolites into a
new microcentrifuge tube.

o Sample Preparation for LC-MS/MS:
o Dry the collected supernatant using a vacuum concentrator.

o Reconstitute the dried extract in a suitable volume (e.g., 100 pL) of the initial mobile phase
for LC-MS/MS analysis.

o Centrifuge at high speed for 5 minutes to pellet any insoluble material and transfer the
clear supernatant to an autosampler vial.

e LC-MS/MS Analysis:

o Chromatography: Use a HILIC column for separation. A typical mobile phase system
consists of A) water with a modifier (e.g., 10 mM ammonium acetate) and B) acetonitrile. A
gradient elution from high to low organic content is typically used.

o Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI) mode using Multiple Reaction Monitoring (MRM).
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» MRM Transitions: Specific MRM transitions for both endogenous trehalose and D-(+)-
Trehalose-d14 need to be determined. Based on literature for similar compounds,
suggested transitions are:

» Trehalose (unlabeled): Precursor ion [M+NH4]+ at m/z 360.1, with product ions
around m/z 163.1 and 180.1.[10]

» D-(+)-Trehalose-d14: Precursor ion [M+NH4]+ at m/z 374.2. Product ions will be
shifted by the mass of the deuterium atoms and need to be optimized. A likely
fragment would be the loss of a deuterated glucose moiety.

o Optimize collision energies and other MS parameters for maximum signal intensity for
both analytes.

e Quantification:

o Create a calibration curve using known concentrations of unlabeled trehalose spiked with
a constant amount of D-(+)-Trehalose-d14.

o Calculate the ratio of the peak area of endogenous trehalose to the peak area of D-(+)-
Trehalose-d14 in the samples.

o Determine the concentration of endogenous trehalose in the samples by interpolating the
peak area ratios on the calibration curve.

Data Presentation

The following tables summarize quantitative data on trehalose levels in different plant species
and under various conditions, as well as typical analytical performance data.

Table 1: Trehalose Concentrations in Plant Tissues

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6044988/
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://www.benchchem.com/product/b12412086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

. . . Trehalose
Plant Species Tissue Condition . Reference
Concentration

Arabidopsis ] 37 ng/g dry
) Whole plant Wild Type ) [1]
thaliana weight
Arabidopsis 100 ng/g dr
) P Flowers Wild Type ) 99y [1]
thaliana weight
Arabidopsis ] ) 0.2 nmol/g fresh
) Seedlings 100 mM Sorbitol ) [11]
thaliana weight
Arabidopsis ] 100 mM 1.9 nmol/g fresh
) Seedlings ] [11]
thaliana Trehalose weight
Rice (drought- 1.6 pg/g fresh
_(_ J Leaves Control -ug J [6]
sensitive) weight
Rice (drought- 3.54 ug/g fresh
( g Leaves Control ] H'd [6]
tolerant) weight
Transgenic

(overexpressing 3-10 times higher

Rice - trehalose than non- [12]
biosynthesis transgenic
genes)

Table 2: Analytical Method Performance for Trehalose Quantification
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L LOQ (Limit
. LOD (Limit
Analytical Internal of
of . Recovery Reference
Method Standard . Quantificati
Detection)
on)
13C12-
LC-MS/MS 22 nM 28 nM 96-98% [10]
Trehalose
80-120%
HILIC-MS - 3.5nM - [11]
(Accuracy)
Enzymatic
6.3 uM 21 uM - [10]
Assay
HPLC-RID - 0.6 mM 2.2mM - [10]
Conclusion

D-(+)-Trehalose-d14 is an invaluable tool for plant metabolomics researchers, enabling precise
and accurate quantification of endogenous trehalose. The protocols and data presented here
provide a solid foundation for incorporating this internal standard into studies aimed at
unraveling the complex roles of trehalose in plant biology. The use of isotope dilution mass
spectrometry with D-(+)-Trehalose-d14 will undoubtedly contribute to significant advancements
in our understanding of plant metabolism and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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